1-([2,3'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea
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Overview
Description
1-([2,3’-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea is a synthetic organic compound characterized by the presence of bifuran and difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea typically involves the following steps:
Formation of the Bifuran Intermediate: The bifuran moiety can be synthesized through a series of reactions starting from furan derivatives. Common methods include the oxidative coupling of furan rings using reagents such as iron(III) chloride or palladium catalysts.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through nucleophilic aromatic substitution reactions. This involves the reaction of a suitable difluorobenzene derivative with a nucleophile, such as an amine or a thiol.
Urea Formation: The final step involves the formation of the urea linkage. This can be achieved by reacting the bifuran intermediate with the difluorophenyl amine derivative in the presence of a coupling agent, such as carbonyldiimidazole or triphosgene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-([2,3’-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-2,3-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
1-([2,3’-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent or a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Difluorophenyl)-3-(2-furylmethyl)urea: Similar structure but with a different substitution pattern on the phenyl ring.
1-(2,6-Difluorophenyl)-3-(2-thienylmethyl)urea: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
1-([2,3’-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea is unique due to the presence of both bifuran and difluorophenyl groups, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[5-(furan-3-yl)furan-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3/c17-12-2-1-3-13(18)15(12)20-16(21)19-8-11-4-5-14(23-11)10-6-7-22-9-10/h1-7,9H,8H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFPHGMVNHBQIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC=C(O2)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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